Cas no 1805156-38-0 (6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine)

6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H6BrF5N2/c9-2-3-4(8(12,13)14)1-5(15)16-6(3)7(10)11/h1,7H,2H2,(H2,15,16)
- InChI Key: WRRYZIGVUPODNC-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)F)=NC(=CC=1C(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 235
- XLogP3: 2.6
- Topological Polar Surface Area: 38.9
6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029065203-1g |
6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine |
1805156-38-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine Related Literature
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on 6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine
The compound 6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine (CAS No: 1805156-38-0) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This pyridine derivative is characterized by its unique substitution pattern, which includes an amino group at position 6, a bromomethyl group at position 3, a difluoromethyl group at position 2, and a trifluoromethyl group at position 4. These substituents collectively contribute to the compound's distinct chemical properties, making it a valuable tool in various research and industrial applications.
Recent studies have highlighted the potential of 6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways. The presence of multiple fluorinated groups enhances the molecule's stability and bioavailability, while the amino and bromomethyl groups provide sites for further functionalization. Researchers have explored its role as a precursor for synthesizing bioactive compounds, including kinase inhibitors and anti-inflammatory agents.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of advanced semiconductors and optoelectronic devices. The trifluoromethyl group, in particular, contributes to the molecule's high electron-withdrawing ability, which is advantageous in designing materials with tailored electronic characteristics.
The synthesis of 6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability. These developments have made the compound more accessible for both academic research and industrial applications.
From an environmental perspective, the stability and biodegradability of 6-Amino-3-(bromomethyl)-2-(difluoromethyl)-4-(trifluoromethyl)pyridine are critical considerations. Studies have shown that its fluorinated substituents may influence its persistence in the environment, necessitating further research into its ecological impact. Regulatory frameworks are increasingly emphasizing the need for sustainable chemical practices, which has prompted researchers to explore greener synthesis routes for this compound.
In conclusion, 6-Amino-3-(bromomethyl)-2-(diffluoro methyl)-4-triflouro methyl pyridine (CAS No: 1805156-38-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for advancing scientific research and industrial innovation. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an even more significant role in shaping future developments in chemistry and related fields.
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